molecular formula C13H18N2O4S B2429374 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide CAS No. 941975-38-8

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide

Cat. No.: B2429374
CAS No.: 941975-38-8
M. Wt: 298.36
InChI Key: QARGSBRSWJBTKP-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide is an organic compound belonging to the class of organoheterocyclic compounds It contains a phenyl group substituted with a methoxy group and a propionamide moiety, along with an isothiazolidine ring that is oxidized to a dioxido form

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-13(16)14-11-9-10(5-6-12(11)19-2)15-7-4-8-20(15,17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARGSBRSWJBTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the isothiazolidine ring: This can be achieved by reacting a suitable precursor with sulfur and an oxidizing agent to form the 1,1-dioxidoisothiazolidine ring.

    Substitution reactions: The methoxy group can be introduced through a nucleophilic substitution reaction using a methoxy-containing reagent.

    Amidation: The final step involves the formation of the propionamide moiety through an amidation reaction, where a propionyl chloride or similar reagent is reacted with the intermediate compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxidoisothiazolidine ring back to its non-oxidized form.

    Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution reactions.

    Hydrolysis: The amide bond in the propionamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide involves its interaction with specific molecular targets. The dioxidoisothiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy and propionamide groups can also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide can be compared with other similar compounds, such as:

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-hydroxyphenyl)propionamide: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and binding properties.

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-chlorophenyl)propionamide: The presence of a chloro group can enhance the compound’s electron-withdrawing properties and influence its chemical behavior.

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-aminophenyl)propionamide: The amino group can introduce additional hydrogen bonding interactions, affecting the compound’s biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)propionamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Isothiazolidine moiety : Contributes to the compound's reactivity and biological interactions.
  • Methoxyphenyl group : Enhances lipophilicity and potential enzyme interactions.
  • Amide bond : Allows for hydrolysis under specific conditions, leading to bioactive derivatives.

Research indicates that this compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial in regulating the cell cycle, particularly in the transition from G1 to S phase. By inhibiting this kinase, the compound can effectively halt cell proliferation, making it a candidate for anticancer therapies .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits CDK2, potentially preventing cancer cell proliferation.
Antimicrobial Shows promise in inhibiting various bacterial strains; further studies needed.
Enzyme Inhibition May interact with other enzymes, indicating broader therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of this compound:

  • In vitro studies : Demonstrated significant inhibition of CDK2 activity in cancer cell lines, leading to reduced cell viability .
  • Antimicrobial assays : Preliminary results suggest effectiveness against Gram-positive bacteria, warranting further exploration into its spectrum of activity .
  • Mechanistic studies : Investigations into the compound's interaction with cellular pathways have revealed alterations in signaling cascades associated with apoptosis and cell cycle regulation .

Synthesis and Optimization

The synthesis of this compound typically involves several key steps:

  • Formation of the Isothiazolidine Ring : Reaction of a suitable amine with sulfur dioxide.
  • Nucleophilic Substitution : Introduction of the methoxyphenyl group through nucleophilic attack on a halogenated precursor.
  • Amide Formation : Reaction with propionyl chloride under basic conditions to yield the final product.

Optimizing these steps can enhance yields and purity, utilizing techniques such as continuous flow synthesis .

Future Directions

Given its promising biological activities, future research should focus on:

  • In vivo studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic elucidation : Understanding how this compound interacts with various molecular targets beyond CDK2.
  • Formulation development : Exploring delivery methods that enhance bioavailability and minimize side effects.

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